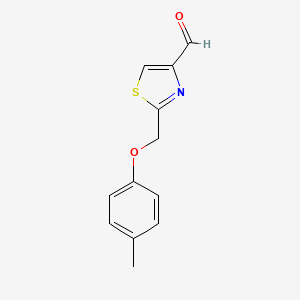
2-(4-Methylphenoxymethyl)-1,3-thiazole-4-carbaldehyde
Overview
Description
The compound “2-(4-Methylphenoxymethyl)-1,3-thiazole-4-carbaldehyde” is a complex organic molecule. It likely contains a thiazole ring, which is a type of heterocyclic compound that consists of a five-membered aromatic ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multistep reaction sequences involving various reagents and catalysts .
Scientific Research Applications
Synthesis and Optical Properties
Compounds similar to "2-(4-Methylphenoxymethyl)-1,3-thiazole-4-carbaldehyde" have been used in the synthesis of 4,5-dihydrothieno[3,2-c]quinolines and their derivatives, demonstrating moderate to high fluorescence quantum yields. These findings suggest potential applications in the development of fluorescent materials, including dyes for invisible inks, highlighting the importance of structure-optical property relationships (Bogza et al., 2018).
Antimicrobial Activities
Thiazole derivatives have been synthesized and tested for antimicrobial activities, indicating their potential as lead compounds for developing new antimicrobial agents. This research underscores the importance of thiazole-based compounds in medicinal chemistry for targeting various bacterial and fungal pathogens (Wardkhan et al., 2008).
Material Science Applications
The synthesis and photophysical study of push-pull chromophores based on thiazole derivatives reveal applications in fluorescence molecular rotors for viscosity sensing. These compounds exhibit aggregation-induced emission and enhanced fluorescence intensity, suggesting their use in developing new materials for sensing applications (Telore et al., 2015).
Catalysis
Thiazole-hydrazone ligands have been used in catalysis, specifically in the encapsulation of molybdenum(VI) complexes for the oxidation of primary alcohols and hydrocarbons. This research highlights the role of thiazole derivatives in enhancing catalytic activity and stability, offering an efficient and reusable catalyst system for oxidation reactions (Ghorbanloo et al., 2017).
Fluorescent Sensing Mechanism
Studies on the ESIPT behavior and fluorescent sensing mechanism of 2-(2′-hydroxyphenol)thiazole-4-carbaldehyde derivatives demonstrate their potential in fluorescent sensing applications, especially for metal ions like Al3+. The modulation of ESIPT processes by different substituents suggests these compounds can be tailored for specific sensing purposes (Su & Fang, 2020).
properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-9-2-4-11(5-3-9)15-7-12-13-10(6-14)8-16-12/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUMITVSFOABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxymethyl)-1,3-thiazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








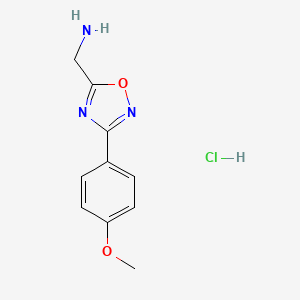

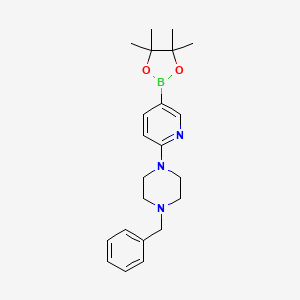
![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)
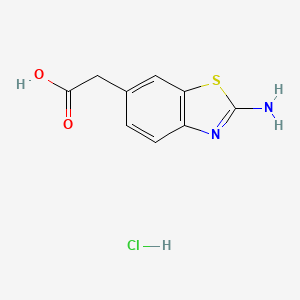
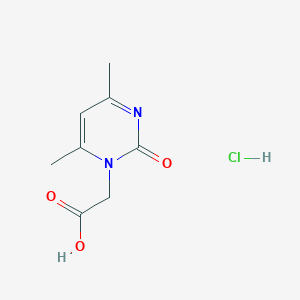
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine](/img/structure/B1522085.png)

